7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5
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Overview
Description
7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5 is a synthetic derivative of Baccatin III, a naturally occurring diterpenoid compound. This compound is primarily used in research settings, particularly in the field of proteomics. It has a molecular formula of C44H67D5O10Si3 and a molecular weight of 850.32 .
Preparation Methods
The preparation of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5 typically involves the chemical modification of Baccatin III. The synthetic route generally includes the protection of hydroxyl groups with triethylsilyl and trimethylsilyl groups. The process involves multiple steps, including the isolation of Baccatin III from natural sources, followed by its chemical modification under controlled conditions
Chemical Reactions Analysis
7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for the synthesis of other complex molecules. In biology, it is used to study the interactions between proteins and other biomolecules. In medicine, it is used in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to proteins and altering their function. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
7,10-Bis[O-(triethylsilyl)]-10-deacetyl-13-O-trimethylsilyl Baccatin III-d5 is unique due to its specific chemical modifications, which enhance its stability and solubility. Similar compounds include:
7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III: This compound lacks the trimethylsilyl group at the 13th position, making it less stable and less soluble.
7-O-(triethylsilyl) Baccatin III: This compound has only one triethylsilyl group, making it less chemically complex.
These comparisons highlight the unique properties of this compound, which make it valuable for research applications.
Properties
Molecular Formula |
C44H72O10Si3 |
---|---|
Molecular Weight |
850.3 g/mol |
IUPAC Name |
[(2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-15-trimethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate |
InChI |
InChI=1S/C44H72O10Si3/c1-15-56(16-2,17-3)53-33-26-34-43(28-49-34,51-30(8)45)37-39(50-40(47)31-24-22-21-23-25-31)44(48)27-32(52-55(12,13)14)29(7)35(41(44,9)10)36(38(46)42(33,37)11)54-57(18-4,19-5)20-6/h21-25,32-34,36-37,39,48H,15-20,26-28H2,1-14H3/t32-,33-,34+,36+,37-,39-,42+,43-,44?/m0/s1/i21D,22D,23D,24D,25D |
InChI Key |
CYABQVXMGTVARC-YALBHTRISA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O[Si](CC)(CC)CC)(C(=O)[C@@H](C5=C([C@H](CC2(C5(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)[2H])[2H] |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C |
Origin of Product |
United States |
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